![molecular formula C10H11NO4 B149080 3-氨基-3-苯并[1,3]二氧杂-5-基丙酸 CAS No. 129042-60-0](/img/structure/B149080.png)

3-氨基-3-苯并[1,3]二氧杂-5-基丙酸

描述

Synthesis Analysis

The synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, as described in the first paper, involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . Similarly, the second paper outlines the synthesis of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives using the same Michael addition reaction . These synthetic routes are significant as they provide access to compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of benzoic acid derivatives that are substituted with amino groups and various other functional groups that contribute to their biological activity. The presence of nitrogen, oxygen, or sulfur atoms within the rings of these compounds is of particular interest due to their biological importance, as mentioned in the second paper .

Chemical Reactions Analysis

The compounds synthesized in these studies undergo molecular docking, which is a chemical reaction analysis to predict the orientation of a compound when bound to a protein to form a stable complex. This is crucial for understanding the biological activity of the compounds. Compound 3d from both studies showed promising results in molecular docking with HDAC8, indicating potential as a pharmaceutical agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as their antioxidant activity, were evaluated using DPPH and ABTS procedures. Compounds from both studies exhibited significant antioxidant activity, with compound 3d showing the highest inhibition in both DPPH and ABTS evaluations . The cytotoxicity of these compounds was also tested against the cervical cancer cell line HeLa, with compound 3d again showing the maximum inhibition and better activity than the standard drug .

Biological Evaluation

The biological evaluation of these compounds, as described in both papers, involves assessing their cytotoxicity against the HeLa cell line and their antioxidant activity. The results indicate that the synthesized compounds, particularly compound 3d, have significant potential as therapeutic agents due to their high levels of inhibition and better activity compared to standard drugs .

科学研究应用

药理学和生物化学

- 药理活性衍生物的合成:Chapman、Scrowston 和 Westwood (1969) 的一项研究讨论了 α-氨基-β-(3-苯并[b]噻吩基)丙酸的合成,这是一种色氨酸的类似物,具有药理学评价的潜力 (Chapman, Scrowston, & Westwood, 1969)。

放射化学

- PET 放射性示踪剂的开发:Gao、Wang 和 Zheng (2018) 合成了具有类似结构的化合物,作为阿尔茨海默病成像中 PET 放射性示踪剂的潜在用途 (Gao, Wang, & Zheng, 2018)。

有机化学

- 手性衍生物的合成:Weigl 和 Wünsch (2002) 提出了一种高产率的非外消旋 3-(二氧哌嗪-2-基)丙酸的手性合成,展示了该化合物在创建结构多样的分子中的适用性 (Weigl & Wünsch, 2002)。

化学合成和分析

- L-DOPS 的合成:Kurosawa 和 Nishioka (1996) 描述了一种合成碳 14 标记的 L-DOPS(去甲肾上腺素前体)的有效方法,突出了其在代谢研究中的实用性 (Kurosawa & Nishioka, 1996)。

分子药理学

- 5-脂氧合酶激活蛋白抑制剂的开发:Hutchinson 等人 (2009) 开发了有效的白三烯合成抑制剂,涉及类似于 3-氨基-3-苯并[1,3]二氧杂-5-基丙酸的结构特征,展示了其在药理学研究中的相关性 (Hutchinson 等,2009)。

安全和危害

作用机制

Target of Action

The primary targets of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

It’s worth noting that substituted cinnamic and dihydrocinnamic acids, which are structurally similar to this compound, show anti-inflammatory and analgesic activity .

Result of Action

Compounds with similar structures have shown antioxidant properties , anti-inflammatory and analgesic activity , and selectivity between cancer cells and normal cells .

属性

IUPAC Name |

3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWMFJZOSZPAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

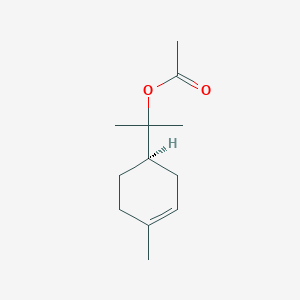

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)